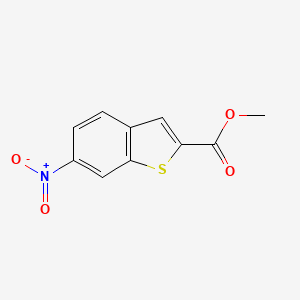

Methyl 6-nitro-1-benzothiophene-2-carboxylate

CAS No.: 34084-88-3

Cat. No.: VC2279536

Molecular Formula: C10H7NO4S

Molecular Weight: 237.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34084-88-3 |

|---|---|

| Molecular Formula | C10H7NO4S |

| Molecular Weight | 237.23 g/mol |

| IUPAC Name | methyl 6-nitro-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C10H7NO4S/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 |

| Standard InChI Key | NTWQXMNKLCUVKU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 6-nitro-1-benzothiophene-2-carboxylate is characterized by its benzothiophene core structure, with a nitro group positioned at the 6-position and a methyl carboxylate group at the 2-position. This arrangement of functional groups creates a molecule with distinctive chemical and physical properties that influence its behavior in various chemical reactions and potential biological activities.

The compound is formally identified by the CAS registry number 34084-88-3 and possesses the molecular formula C₁₀H₇NO₄S with a calculated molecular weight of 237.23 g/mol . The presence of the sulfur-containing heterocyclic ring system, combined with the electron-withdrawing nitro group and the carboxylate functionality, creates a molecule with specific electronic properties that make it valuable in synthetic organic chemistry.

Spectroscopic Characterization

Analytical Methods

Methyl 6-nitro-1-benzothiophene-2-carboxylate can be characterized using various spectroscopic techniques commonly employed in organic chemistry. While specific spectral data for this compound is limited in the available literature, characterization would typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry

-

UV-Visible Spectroscopy

These techniques provide essential information about the structure, purity, and composition of the compound, confirming its identity for further research applications.

Synthetic Methods

Nitration of Benzothiophene Precursors

A common synthetic route for introducing the nitro group at the 6-position of benzothiophene derivatives involves direct nitration of the corresponding non-nitrated benzothiophene compound. For example, treatment of benzothiophene-2-carboxylate derivatives with nitric acid in acetic acid can yield the corresponding nitrated products .

The reaction typically involves:

-

Cooling the benzothiophene precursor in acetic acid to 0°C

-

Adding a mixture of fuming nitric acid and acetic acid

-

Stirring at room temperature

-

Subsequent isolation and purification

This method often results in a mixture of nitration products (predominantly at the 4- and 6-positions) that require separation .

Carboxylation of Nitrobenzothiophenes

Applications in Research and Development

Organic Synthesis Applications

Methyl 6-nitro-1-benzothiophene-2-carboxylate serves as a valuable intermediate in organic synthesis due to its reactive functional groups. The presence of the nitro group, the carboxylate ester, and the inherent reactivity of the benzothiophene system provide multiple sites for chemical transformations.

Potential synthetic applications include:

-

Reduction of the nitro group to produce amino derivatives

-

Functionalization of the benzothiophene ring system

-

Modification of the carboxylate group through hydrolysis, transesterification, or amidation

-

Use as a building block for more complex heterocyclic systems

Comparative Analysis with Related Compounds

Structural Analogues

These structural analogues illustrate how substitution patterns on the benzothiophene scaffold can influence physicochemical properties and potential applications.

Current Research Directions

Synthetic Methodology Development

The development of efficient and selective methods for synthesizing functionalized benzothiophenes remains an active area of research. The search results reference various synthetic approaches, including nitration, reduction, and oxidation sequences , which could be further optimized for the preparation of compounds like Methyl 6-nitro-1-benzothiophene-2-carboxylate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume